molecular formula C7H8O3 B1674280 Furfuryl acetate CAS No. 623-17-6

Furfuryl acetate

Cat. No. B1674280
CAS RN: 623-17-6
M. Wt: 140.14 g/mol
InChI Key: CKOYRRWBOKMNRG-UHFFFAOYSA-N
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Description

Furfuryl acetate is a flavoring ingredient . It is obtained from the esterification of biomass derivative furfuryl alcohol . It has potential applications as a biofuel additive, fragrance, and flavoring agent . It is also used as an intermediate of dye, resin, and spices .


Synthesis Analysis

Furfuryl acetate is synthesized from furfural . Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . Furfuryl alcohol (FAL) is an important product produced from catalytic hydrogenation of FUR . Furfuryl acetate is obtained from the esterification of furfuryl alcohol .


Molecular Structure Analysis

The molecular formula of Furfuryl acetate is C7H8O3 . The structure of Furfuryl acetate includes a cyclic ether (furan), which tends to break open when it’s treated with harsh reagents .


Chemical Reactions Analysis

Furfuryl acetate reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents . It reacts violently with cyanoacetic acid, formic acid, mineral acids, nitric acid, and (nitric acid + N204 + sulfuric acid) .


Physical And Chemical Properties Analysis

Furfuryl acetate is a colorless to light orange to yellow clear liquid . It has a boiling point of 177 °C, a flash point of 65 °C, and a specific gravity of 1.12 .

Scientific Research Applications

Production and Conversion Efficiency

  • Furfural as a Biomass-Derived Chemical : Studies have explored the efficient conversion of xylose, xylan, and agricultural residues into furfural using microwave-assisted reactions and acid-catalyzed processes. These methods aim at enhancing furfural yields, indicating the potential for furfuryl acetate as an intermediate or end-product in biomass valorization processes (Yemiş & Mazza, 2011) (Zhang et al., 2013).

Catalytic Systems and Process Optimization

  • Catalysis and Reaction Conditions : Research has focused on optimizing reaction conditions and catalytic systems for the acetalization of furfural, potentially extending to furfuryl acetate. These studies highlight the use of solid acids and zeolites as catalysts to achieve high yields and selectivity under benign conditions (Rubio-Caballero et al., 2014).

Environmental and Economic Viability

  • Sustainable Production Processes : Innovations in the production process of furfural and its derivatives, including furfuryl acetate, focus on reducing energy consumption and environmental impact. This is evident in processes that utilize waste aqueous hemicellulose solutions, aiming for a lower carbon footprint and cost-effective production of furfural (Xing et al., 2011).

Safety And Hazards

Furfuryl acetate is a combustible liquid . It can cause significant irritation . It is harmful if swallowed, and may be harmful if absorbed through the skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling Furfuryl acetate .

Future Directions

Furfuryl acetate, derived from biomass, has potential applications as a biofuel additive, fragrance, and flavoring agent . The production of future transportation fuels and chemicals requires the deployment of new catalytic processes that transform biomass into valuable products under competitive conditions . Furfural has been identified as one of the most promising chemical platforms directly derived from biomass .

properties

IUPAC Name

furan-2-ylmethyl acetate
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InChI

InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
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InChI Key

CKOYRRWBOKMNRG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CO1
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Molecular Formula

C7H8O3
Record name FURFURYL ACETATE
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DSSTOX Substance ID

DTXSID7025346
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Molecular Weight

140.14 g/mol
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Physical Description

Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour
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Boiling Point

347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

150 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
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Density

1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119
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Vapor Density

4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992)
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Product Name

Furfuryl acetate

CAS RN

623-17-6
Record name FURFURYL ACETATE
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Synthesis routes and methods I

Procedure details

First 111.2 g (0.600 mole) tributyl amine and then 196.2 g (2.00 mole) distilled furfuryl alcohol were added to 224.6 g (2.20 mole) acetic anhydride. The temperature was allowed to rise to 35° C and was maintained at that for 5 hours. The mixture weighed 528.7 g and its concentration was 52.05%, i.e., the yield was 98.2%. The crude product was washed 3 times with 200 ml water. 5 ml HCl had been added to the second washing water. 264.7 g furfuryl acetate was obtained and its concentration was 95.6%, i.e., the yield was 90.3%.
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two
Yield
98.2%

Synthesis routes and methods II

Procedure details

Procedure was as in example 2, but acetic anhydride was added to the mixture of furfuryl alcohol and triethyl amine. The crude yield was 1149 g and the concentration was 58.7%, i.e., the yield was 99.5%. The crude product was washed 4 times with 200 ml water, whereby 641.3 g furfuryl acetate was obtained, its concentration was 96.2%, i.e., the yield was 91.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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